molecular formula C5H10ClF2NO B6297491 5,5-Difluorotetrahydropyran-3-amine;hydrochloride CAS No. 2306275-99-8

5,5-Difluorotetrahydropyran-3-amine;hydrochloride

Cat. No.: B6297491
CAS No.: 2306275-99-8
M. Wt: 173.59 g/mol
InChI Key: AFTGEAAEEVWVIB-UHFFFAOYSA-N
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Description

5,5-Difluorotetrahydropyran-3-amine;hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO. It is characterized by the presence of two fluorine atoms and an amine group attached to a tetrahydropyran ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorotetrahydropyran-3-amine;hydrochloride typically involves the fluorination of tetrahydropyran derivatives followed by amination. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure selective fluorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluorotetrahydropyran-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5-Difluorotetrahydropyran-3-amine;hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and fluorine chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Difluorotetrahydropyran-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, potentially affecting enzymatic activity and receptor interactions. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects .

Comparison with Similar Compounds

  • 5-Fluorotetrahydropyran-3-amine;hydrochloride
  • 5,5-Dichlorotetrahydropyran-3-amine;hydrochloride
  • 5,5-Dibromotetrahydropyran-3-amine;hydrochloride

Comparison: 5,5-Difluorotetrahydropyran-3-amine;hydrochloride is unique due to the presence of two fluorine atoms, which significantly enhance its chemical reactivity and stability compared to its chlorinated and brominated counterparts. The fluorine atoms also impart distinct electronic properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

5,5-difluorooxan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(8)2-9-3-5;/h4H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTGEAAEEVWVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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